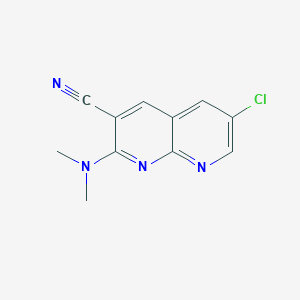

6-Chloro-2-(dimethylamino)-1,8-naphthyridine-3-carbonitrile

Description

The compound features a chloro substituent at position 6, a dimethylamino group at position 2, and a nitrile group at position 3. This substitution pattern enhances its interaction with biological targets, such as the enoyl-acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis, a key enzyme in mycolic acid biosynthesis . The dimethylamino group contributes electron-donating effects and modulates lipophilicity, influencing both solubility and membrane permeability.

Properties

IUPAC Name |

6-chloro-2-(dimethylamino)-1,8-naphthyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN4/c1-16(2)11-8(5-13)3-7-4-9(12)6-14-10(7)15-11/h3-4,6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBYNOEBESMJGLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC2=NC=C(C=C2C=C1C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination of 1,8-Naphthyridine Derivatives

- The introduction of the chloro substituent at position 6 is often achieved by selective chlorination of the naphthyridine ring using chlorinating agents such as phosphoryl trichloride or thionyl chloride under controlled conditions.

- For example, treatment of 1,8-naphthyridine derivatives with phosphoryl trichloride at elevated temperatures in inert solvents like chlorobenzene or toluene results in selective chlorination at the desired position.

- Reaction parameters such as temperature (80–120 °C), reaction time (several hours), and solvent choice influence regioselectivity and yield.

Introduction of the Dimethylamino Group at Position 2

- The dimethylamino substituent is introduced by nucleophilic aromatic substitution (SNAr) on a suitable leaving group precursor, such as a 2-chloro- or 2-fluoro-substituted naphthyridine intermediate.

- Reaction with dimethylamine in polar aprotic solvents like N,N-dimethylformamide or acetonitrile at temperatures ranging from 50 to 100 °C facilitates substitution.

- The reaction may be catalyzed or assisted by bases such as potassium carbonate or sodium hydride to enhance nucleophilicity.

Installation of the Carbonitrile Group at Position 3

- The carbonitrile group can be introduced via cyanation reactions, typically by displacement of a halogen or suitable leaving group at position 3.

- Common cyanating agents include copper(I) cyanide or other metal cyanides under elevated temperatures.

- Alternatively, the carbonitrile functionality can be introduced by dehydration of amides or oximes derived from the corresponding carboxylic acid or aldehyde precursors on the naphthyridine ring.

| Step | Reactants/Intermediates | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | 1,8-naphthyridine derivative | Phosphoryl trichloride, chlorobenzene, 100 °C, 4 h | 6-chloro-1,8-naphthyridine intermediate |

| 2 | 6-chloro-1,8-naphthyridine intermediate | Dimethylamine, DMF, K2CO3, 80 °C, 6 h | 6-chloro-2-(dimethylamino)-1,8-naphthyridine |

| 3 | 6-chloro-2-(dimethylamino)-1,8-naphthyridine | Copper(I) cyanide, DMF, 120 °C, 8 h | 6-chloro-2-(dimethylamino)-1,8-naphthyridine-3-carbonitrile |

- The chlorination step requires careful control to avoid poly-chlorination or chlorination at undesired positions. Use of bulky solvents and controlled temperature regimes improves selectivity.

- The nucleophilic substitution for dimethylamino introduction benefits from polar aprotic solvents and mild bases to maintain the integrity of the naphthyridine ring.

- Cyanation yields are improved by using copper(I) cyanide in the presence of ligands or additives that stabilize the metal center and promote efficient cyanide transfer.

- Purification is typically achieved by recrystallization from solvents such as ethanol or by chromatographic techniques.

- The purity and identity of the compound are confirmed by NMR spectroscopy (1H, 13C), infrared spectroscopy (notably the nitrile stretch near 2220 cm⁻¹), and elemental analysis.

- High-performance liquid chromatography (HPLC) and mass spectrometry are used for further purity assessment and molecular weight confirmation.

| Parameter | Typical Conditions | Comments |

|---|---|---|

| Chlorination reagent | Phosphoryl trichloride or thionyl chloride | Selective chlorination at C-6 |

| Solvent for chlorination | Chlorobenzene, toluene | High boiling point solvents preferred |

| Amination reagent | Dimethylamine | Nucleophilic substitution |

| Amination solvent | N,N-Dimethylformamide, acetonitrile | Polar aprotic solvents |

| Cyanation reagent | Copper(I) cyanide | Elevated temperature required |

| Cyanation solvent | N,N-Dimethylformamide | Facilitates cyanide substitution |

| Reaction temperatures | 80–120 °C | Dependent on reaction step |

| Reaction times | 4–8 hours | Varies per step |

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(dimethylamino)-1,8-naphthyridine-3-carbonitrile can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthyridine derivatives, while coupling reactions can produce more complex biaryl compounds.

Scientific Research Applications

Biological Activities

The compound is part of the 1,8-naphthyridine family, which is known for a diverse range of biological activities. Research indicates that derivatives of 1,8-naphthyridine exhibit:

- Antibacterial Activity : Studies have shown that 1,8-naphthyridine derivatives can enhance the efficacy of existing antibiotics against multidrug-resistant bacterial strains. These compounds can inhibit bacterial topoisomerases and efflux pumps, which are critical in bacterial resistance mechanisms .

- Anticancer Properties : Recent investigations into various naphthyridine derivatives have demonstrated significant anticancer activity. For instance, certain derivatives have shown IC50 values lower than standard chemotherapeutic agents like staurosporine against human breast cancer cell lines . This suggests potential for development as anticancer agents.

- Anti-inflammatory and Analgesic Effects : The structural properties of 1,8-naphthyridines allow them to interact with biological targets involved in inflammatory processes, making them candidates for anti-inflammatory drug development .

Medicinal Chemistry Applications

The synthesis of 6-chloro-2-(dimethylamino)-1,8-naphthyridine-3-carbonitrile can be strategically modified to enhance its pharmacological properties. The following applications are noteworthy:

- Drug Development : The compound serves as a scaffold for synthesizing new drugs targeting various diseases. Its ability to modulate antibiotic activity positions it as a valuable candidate in developing new antimicrobial therapies .

- Combination Therapies : Research indicates that combining this compound with existing antibiotics can yield synergistic effects, enhancing the overall therapeutic efficacy against resistant bacterial strains .

Synthesis and Derivative Exploration

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various substituents at different positions on the naphthyridine ring:

- Structural Modifications : By altering substituents at the C3 position or introducing other functional groups, researchers can optimize the compound’s biological activity and selectivity against specific targets .

Case Studies and Research Findings

Several studies have documented the efficacy of 1,8-naphthyridine derivatives:

Mechanism of Action

The mechanism of action of 6-Chloro-2-(dimethylamino)-1,8-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Anti-TB Activity

The anti-TB activity of 1,8-naphthyridine-3-carbonitrile derivatives is highly dependent on substituent effects. Below is a comparative analysis with structurally related compounds (Table 1):

Table 1: Anti-TB Activity and Substituent Effects of Selected 1,8-Naphthyridine Derivatives

Key Insights:

- Electron-withdrawing vs. electron-donating groups: Derivatives with nitro (ANA-7) or nitrofuran (ANA-12) substituents exhibit superior anti-TB activity (MIC = 6.25–12.5 mg mL⁻¹) compared to alkyl or amino groups. The dimethylamino group in the target compound likely reduces potency due to its electron-donating nature, which may weaken interactions with InhA’s hydrophobic pocket .

- Substituent position : Activity is maximized when bulky groups (e.g., piperazinyl in ANA-12) are placed at position 2, enabling optimal interactions with InhA .

Toxicity and Selectivity

Compounds with MIC >12.5 mg mL⁻¹, including many alkyl-substituted derivatives, demonstrate low cytotoxicity in human embryonic kidney cells (selectivity index >11) . While data for the dimethylamino derivative is unavailable, its structural similarity to ANC-4 suggests comparable safety.

Biological Activity

6-Chloro-2-(dimethylamino)-1,8-naphthyridine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₉ClN₄. It has a melting point of approximately 218–220 °C and is characterized by the presence of a chloro group, a dimethylamino group, and a cyano group attached to the naphthyridine scaffold .

Anticancer Activity

Research has demonstrated that compounds related to naphthyridines exhibit significant anticancer properties. For instance, derivatives of naphthyridine have been shown to induce apoptosis in various cancer cell lines. A study indicated that this compound could potentially activate apoptotic pathways in cancer cells, similar to other naphthyridine derivatives which have demonstrated cytotoxic effects against human myeloid leukemia cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Naphthyridine derivatives are known for their effectiveness against a range of pathogens. In specific studies, related compounds have shown inhibitory effects on bacterial strains and fungi. The precise mechanism often involves interaction with microbial DNA or inhibition of key enzymes .

Neuroprotective Effects

Recent findings suggest that naphthyridine derivatives may possess neuroprotective properties. Compounds within this class have been associated with modulating neurotransmitter levels and protecting neuronal cells from oxidative stress . This activity could position this compound as a candidate for treating neurodegenerative diseases.

Cardiovascular Effects

Some studies have explored the impact of naphthyridine derivatives on cardiovascular health. These compounds may influence vascular function and exhibit anti-inflammatory properties, which are crucial for managing cardiovascular diseases .

Table 1: Summary of Biological Activities

Case Study: Anticancer Mechanism

In a notable study involving human myeloid leukemia cells (Kasumi-1), this compound was shown to cause cell cycle arrest and induce apoptosis. The compound's effectiveness was evaluated using various concentrations, revealing significant cytotoxicity at lower micromolar ranges. This suggests potential for further development as an anticancer agent .

Q & A

Basic: What are the primary synthetic routes for preparing 6-Chloro-2-(dimethylamino)-1,8-naphthyridine-3-carbonitrile?

The synthesis involves sequential functionalization of the naphthyridine core. Key steps include:

- Chlorination : Use POCl₃ or PCl₅ to convert oxo/hydroxy groups to chloro substituents. For example, 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile reacts with PCl₅/POCl₃ under reflux to yield 2-chloro derivatives (81% yield) .

- Amination : Introduce dimethylamino groups via nucleophilic substitution. Evidence suggests alkylation using NaH in toluene (e.g., ethylation at 91% yield) , which could be adapted for dimethylamine.

- Cyano retention : Maintain the carbonitrile group during synthesis by avoiding harsh hydrolysis (e.g., using controlled KOH/EtOH reflux) .

Basic: How is the structure of this compound confirmed experimentally?

Key characterization methods include:

- IR spectroscopy : Detect C≡N stretches (~2215 cm⁻¹) and C=O/C=N vibrations (~1594 cm⁻¹) .

- NMR :

- Mass spectrometry : Confirm molecular weight (e.g., [M+1]⁺ peaks) .

Advanced: What methodological challenges arise when introducing dimethylamino groups at the 2-position of 1,8-naphthyridinecarbonitriles?

- Competing reactions : Chloro substituents at adjacent positions may undergo elimination under basic conditions .

- Regioselectivity : Ensure dimethylamine attacks the 2-position exclusively. Steric hindrance from the 6-chloro group may require optimized solvents (e.g., DMF) and temperatures .

- Purification : Separate unreacted dimethylamine using column chromatography with silica gel and ethyl acetate/hexane gradients .

Advanced: How can conflicting data on hydrolysis rates of chloro-substituted naphthyridinecarbonitriles be resolved?

- pH dependence : Acidic conditions (9M H₂SO₄, 130°C) favor carboxylic acid formation (86% yield), while alkaline conditions (KOH/EtOH) yield carboxamides (51% yield) .

- Positional effects : Electron-withdrawing groups (e.g., 6-chloro) accelerate hydrolysis at the 3-cyano position. Monitor reaction progress via TLC or in-situ IR to prevent over-hydrolysis .

Basic: What are the typical reaction conditions for converting naphthyridinecarbonitriles to carboxamides or carboxylic acids?

- Carboxamides : Reflux with KOH in aqueous ethanol (4 hours, 51% yield) .

- Carboxylic acids : Use concentrated H₂SO₄ at 130°C (86% yield) .

- Note : Prolonged heating degrades products; optimize reaction times .

Advanced: What strategies optimize the chlorination step in synthesizing 6-chloro derivatives without over-chlorination?

- Reagent stoichiometry : Use 1.2 equivalents of POCl₃ to minimize side reactions .

- Temperature control : Maintain reflux at 110–120°C to balance reactivity and selectivity .

- Workup : Quench excess POCl₃ with ice-water and extract with dichloromethane to isolate monochlorinated products .

Basic: Which spectroscopic techniques are most effective in distinguishing positional isomers of substituted 1,8-naphthyridinecarbonitriles?

- ¹H-NMR coupling patterns : Adjacent substituents (e.g., 6-chloro and 2-dimethylamino) split aromatic proton signals into distinct doublets or triplets .

- NOESY NMR : Correlate spatial proximity of substituents to confirm regiochemistry .

Advanced: How does the presence of electron-withdrawing groups (e.g., cyano) influence the reactivity of 1,8-naphthyridines in nucleophilic substitution reactions?

- Activation : The 3-cyano group deactivates the ring, directing electrophiles (e.g., Cl⁺) to the 6-position via resonance effects .

- Leaving group stability : Chloro substituents at activated positions (e.g., 6-Cl) are more susceptible to displacement by nucleophiles like dimethylamine .

Basic: What are the key considerations for designing a multi-step synthesis of this compound with high purity?

- Stepwise functionalization : Prioritize chlorination before amination to avoid side reactions .

- Intermediate characterization : Validate each step using IR/NMR to ensure correct regiochemistry .

- Yield optimization : Use sonochemical methods (e.g., ultrasound-assisted synthesis) to reduce reaction times and improve purity .

Advanced: How can computational chemistry aid in predicting the regioselectivity of substituent introduction in 1,8-naphthyridine derivatives?

- DFT calculations : Model charge distribution to identify electrophilic/nucleophilic sites. For example, the 6-position’s higher electron density due to adjacent cyano groups favors chlorination .

- Molecular docking : Predict binding affinities for bioactivity studies, as seen in related naphthyridinecarboxamides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.